molecular formula C16H20N2O B11032602 2-pentanoyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

2-pentanoyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B11032602
M. Wt: 256.34 g/mol
InChI Key: HBAFVLJXEWDXDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pentanoyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a synthetic heterocyclic compound featuring a tricyclic scaffold comprising a pyridine ring fused to an indole moiety. This core structure, classified as a 1,2,3,4-tetrahydro-γ-carboline, is recognized as a "privileged structure" in medicinal chemistry due to its versatility in binding to diverse biological targets . The compound is distinguished by a pentanoyl (C₅H₁₁CO-) substituent at the 2-position of the tetrahydro-pyrido-indole system.

Pharmacological Relevance: This compound emerged from high-throughput screening (HTS) campaigns targeting cystic fibrosis transmembrane conductance regulator (CFTR) potentiators. Derivatives of this scaffold demonstrated potent rescue of CFTR activity in mutants like F508del and G551D, with efficacy approaching that of the clinical drug VX-770 (Ivacaftor) .

Synthesis: The compound is synthesized via acylation of the parent 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold (γ-carboline) with pentanoyl chloride under coupling conditions. Similar derivatives are prepared using heteroaryl carboxylic acids or sulfonyl chlorides, yielding amides or sulfonamides with moderate-to-high purity (22–95%) .

Properties

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

IUPAC Name

1-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)pentan-1-one

InChI

InChI=1S/C16H20N2O/c1-2-3-8-16(19)18-10-9-15-13(11-18)12-6-4-5-7-14(12)17-15/h4-7,17H,2-3,8-11H2,1H3

InChI Key

HBAFVLJXEWDXDG-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)N1CCC2=C(C1)C3=CC=CC=C3N2

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-pentanoyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 2-pentanoyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole are influenced by substituents at the 2-, 6-, 7-, and 8-positions. Below is a comparative analysis with structurally related derivatives:

Table 1: Structural and Functional Comparison of Selected Derivatives

Compound Name Substituents Molecular Weight (g/mol) CFTR Potency (Relative to VX-770) Key Findings
2-Pentanoyl derivative (Target Compound) 2-pentanoyl 286.36 ~80–90% High lipophilicity; effective on F508del and G551D mutants.
2-Acetyl-8-methyl derivative 2-acetyl, 8-methyl 244.31 ~70–80% Improved solubility; moderate potency.
8-Fluoro derivative 8-fluoro 206.22 ~60–70% Enhanced metabolic stability; reduced efficacy in G551D mutants.
6-Fluoro-8-methoxy derivative 6-fluoro, 8-methoxy 240.25 ~50–60% Lower potency but favorable pharmacokinetics.
2-Ethyl derivative 2-ethyl 200.28 ~40–50% Simplified structure; weak CFTR activation.
8-Methylsulfonyl derivative 8-methylsulfonyl 270.34 ~85–95% High potency due to electron-withdrawing group; potential toxicity concerns.

Key Observations:

Substituent Effects on Potency: Electron-withdrawing groups (e.g., methylsulfonyl at 8-position) enhance CFTR rescue efficacy, likely by stabilizing interactions with the target protein . Alkyl chains (e.g., pentanoyl or ethyl at 2-position) improve membrane permeability but may reduce solubility .

Structural Diversity :

  • Fluorine or methoxy groups at the 6- or 8-positions optimize metabolic stability and selectivity but often trade off potency .
  • Commercial availability of unsubstituted or methylated derivatives (e.g., 8-methyl, CAS 350680-06-7) facilitates rapid SAR studies .

Synthetic Accessibility: Acylated derivatives (e.g., 2-pentanoyl) require multi-step synthesis, while halogenated or methylated analogs are often commercially available . Green synthesis methods (e.g., HCl-mediated deprotection) reduce environmental impact for scale-up .

Challenges and Limitations:

  • Toxicity : Methylsulfonyl and brominated derivatives (e.g., 8-bromo, CAS 5055-01-6) show cytotoxicity in preclinical models .
  • Solubility: Highly lipophilic derivatives (e.g., 2-pentanoyl) exhibit poor aqueous solubility, necessitating formulation optimization .

Biological Activity

2-Pentanoyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a compound belonging to the pyridoindole family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C_{10}H_{13}N
  • Molecular Weight : 161.22 g/mol
  • IUPAC Name : this compound

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis. Studies suggest that it may modulate pathways involved in neurodegenerative diseases.
  • Antioxidant Activity : It exhibits significant antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.
  • Modulation of Neurotransmitter Systems : Preliminary data indicate that this compound may influence serotonin and dopamine pathways, potentially impacting mood and cognitive functions.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

StudyBiological ActivityMethodologyKey Findings
CFTR PotentiationIn vitro assaysDemonstrated efficacy in rescuing gating defects in CFTR mutants.
Antioxidant EffectsCell cultureReduced oxidative stress markers in neuronal cell lines.
Neuroprotective EffectsIn vivo modelsImproved survival and function in models of neurodegeneration.

Case Study 1: CFTR Potentiation

A study identified the compound as a novel chemotype for CFTR potentiators. It was found to effectively rescue the gating defect of F508del and G551D mutations in CFTR through structure-activity relationship studies. The compound showed good oral bioavailability and distribution in lung tissues after administration to rats, suggesting its potential use in cystic fibrosis treatment .

Case Study 2: Neuroprotection

In an experimental model of Alzheimer's disease, this compound was administered to assess its neuroprotective effects against amyloid-beta toxicity. Results indicated a significant reduction in neuronal cell death and improved cognitive function in treated animals compared to controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.